molecular formula C7H6ClF2N B2525122 4-Chloro-2-(1,1-difluoroethyl)pyridine CAS No. 1644386-39-9

4-Chloro-2-(1,1-difluoroethyl)pyridine

Cat. No.: B2525122
CAS No.: 1644386-39-9
M. Wt: 177.58
InChI Key: BBWCFZRKVCLSBP-UHFFFAOYSA-N
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Description

4-Chloro-2-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C7H6ClF2N. It is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a difluoroethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(1,1-difluoroethyl)pyridine typically involves the reaction of 4-chloropyridine with 1,1-difluoroethane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(1,1-difluoroethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

4-Chloro-2-(1,1-difluoroethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-(1,1-difluoroethyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

IUPAC Name

4-chloro-2-(1,1-difluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-7(9,10)6-4-5(8)2-3-11-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWCFZRKVCLSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644386-39-9
Record name 4-chloro-2-(1,1-difluoroethyl)pyridine
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